![molecular formula C18H18N4O3 B2754922 1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea CAS No. 899745-98-3](/img/structure/B2754922.png)
1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
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Overview
Description
1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea, also known as EPPUM, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea is not fully understood, but it is believed to involve the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. DHODH inhibition leads to a decrease in the levels of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea has been shown to have cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages And Limitations For Lab Experiments
One advantage of 1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea is its potential as a lead compound for the development of new anti-cancer drugs. Its ability to inhibit DHODH, a validated target for cancer therapy, makes it a promising candidate for further development. However, one limitation of 1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea is its low solubility in water, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for research on 1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea. One area of interest is the development of more potent and selective DHODH inhibitors based on the structure of 1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea. Another area of interest is the synthesis of 1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea derivatives with improved solubility and bioavailability. In addition, further studies are needed to elucidate the mechanism of action of 1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea and its potential applications in other fields, such as materials science and organic electronics.
In conclusion, 1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea is a chemical compound with potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. Its ability to inhibit DHODH makes it a promising candidate for the development of new anti-cancer drugs. However, further research is needed to fully understand its mechanism of action and to optimize its properties for various applications.
Synthesis Methods
The synthesis of 1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea involves a series of chemical reactions that start with the condensation of 2-ethoxyaniline with phthalic anhydride to form 2-(2-ethoxyphenyl)isoindoline-1,3-dione. This intermediate is then reacted with methylamine and formaldehyde to produce 1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea. The overall yield of this process is around 50%.
Scientific Research Applications
1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea has been shown to have anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. In materials science, 1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) with tunable properties. In organic electronics, 1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea has been used as a dopant for the synthesis of conductive polymers.
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-2-25-16-10-6-5-9-14(16)20-18(24)19-11-15-12-7-3-4-8-13(12)17(23)22-21-15/h3-10H,2,11H2,1H3,(H,22,23)(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIPYYFSEFDVDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea |
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